molecular formula C22H16Cl2N4OS2 B2703493 N-(3,4-DICHLOROPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 892417-30-0

N-(3,4-DICHLOROPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2703493
CAS No.: 892417-30-0
M. Wt: 487.42
InChI Key: PWLPGBDGAYZRPH-UHFFFAOYSA-N
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Description

This compound features a central acetamide scaffold substituted with a 3,4-dichlorophenyl group at the nitrogen atom and a pyridazinyl-thiazole moiety linked via a sulfanyl bridge.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4OS2/c1-13-21(31-22(25-13)14-5-3-2-4-6-14)18-9-10-20(28-27-18)30-12-19(29)26-15-7-8-16(23)17(24)11-15/h2-11H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLPGBDGAYZRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazines with 1,4-diketones.

    Coupling Reactions: The thiazole and pyridazine rings are then coupled with the dichlorophenyl group through nucleophilic substitution reactions.

    Final Assembly: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-(3,4-Dichlorophenyl)-2-{[6-(4-Methyl-2-Phenyl-1,3-Thiazol-5-Yl)Pyridazin-3-Yl]Sulfany}Acetamide exhibit significant anti-inflammatory effects. For instance, dual inhibitors of p38 MAPK and phosphodiesterase 4 have shown promise in reducing tumor necrosis factor alpha (TNFα) levels, which is crucial in inflammatory diseases .

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. For example, derivatives containing thiazole and pyridazine rings have demonstrated effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance antibacterial activity .

Cancer Treatment

The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for anticancer therapies. Preclinical studies have shown that related compounds can suppress tumor growth by targeting pathways critical for cell proliferation and survival .

Neurological Disorders

Given the emerging role of inflammation in neurodegenerative diseases, compounds like N-(3,4-Dichlorophenyl)-2-{[6-(4-Methyl-2-Phenyl-1,3-Thiazol-5-Yl)Pyridazin-3-Yl]Sulfany}Acetamide could be explored for their neuroprotective effects. Research on similar thiazole derivatives has indicated potential benefits in models of neuroinflammation and oxidative stress .

  • Anti-inflammatory Effects : A study evaluating the effects of pyridazine derivatives showed that they significantly reduced inflammation markers in rodent models of arthritis. The compound's mechanism involved dual inhibition of p38 MAPK and PDE4 pathways, leading to decreased cytokine release .
  • Antimicrobial Efficacy : Research on thiazole-pyridazine hybrids revealed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis.

    Therapeutic Effects: In medicinal applications, the compound may bind to specific molecular targets, such as proteins or nucleic acids, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the N-substituted acetamide core with sulfanyl-linked heterocycles but differ in substituents, influencing their physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Heterocyclic Component Key Substituents Reported Activity
Target Compound: N-(3,4-Dichlorophenyl)-2-{[6-(4-Me-2-Ph-Thiazol-5-yl)Pyridazin-3-yl]Sulfanyl}Acetamide ~460.3* Pyridazine + Thiazole 3,4-Dichlorophenyl, 4-Me-2-Ph-Thiazole Hypothesized antimicrobial/anti-inflammatory
N-(3,4-Dichlorophenyl)-2-[(4,6-Dimethyl-2-Pyrimidinyl)Sulfanyl]Acetamide (CAS: 954369-08-5) 342.24 Pyrimidine 4,6-Dimethylpyrimidine Unspecified (structural analog)
2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]}Sulfanyl-N-(Pyrazin-2-yl)Acetamide ~450.4* Oxadiazole + Pyrazine Diphenylmethyl, Pyrazine Antimicrobial activity
5-(4-Nitrophenyl)-1,3,4-Oxadiazole-2yl-2”-Sulphanyl Acetamide Derivatives ~320–380* Oxadiazole 4-Nitrophenyl Anti-inflammatory, antimicrobial

*Molecular weights estimated based on structural formulas.

Key Observations:

Heterocyclic Influence: The pyridazine-thiazole combination in the target compound may enhance π-π stacking and hydrogen-bonding capabilities compared to pyrimidine (in CAS 954369-08-5) or oxadiazole derivatives . Oxadiazole-containing analogs (e.g., from Gul et al., 2013) exhibit notable anti-inflammatory activity due to electron-withdrawing nitro groups, suggesting that the electron-rich thiazole in the target compound might favor different target interactions .

Methyl and phenyl groups on the thiazole ring (target compound) could sterically hinder binding to certain enzymes, contrasting with smaller substituents in oxadiazole derivatives .

Biological Activity :

  • Oxadiazole derivatives (e.g., Gul et al., 2013) show MIC values of 12.5–25 µg/mL against E. coli and S. aureus, while thiazole-containing compounds (e.g., target analog) are theorized to have broader-spectrum activity due to sulfur’s nucleophilic reactivity .

Computational and Experimental Insights

  • Electrostatic Potential Analysis: Tools like Multiwfn could map the electron density of the target compound’s thiazole and pyridazine rings, predicting reactive sites for electrophilic attack or protein binding .
  • Synthetic Challenges : The regioselective S-alkylation method used for oxadiazole-thione derivatives (e.g., Molbank 2013) might require optimization for the pyridazinyl-thiazole system due to steric and electronic differences .

Biological Activity

N-(3,4-Dichlorophenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a thiazole moiety, and a pyridazine ring. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, dual inhibitors of p38 MAPK and PDE4 have been shown to effectively reduce tumor necrosis factor-alpha (TNFα) release in preclinical studies. The presence of the thiazole and pyridazine moieties may contribute to this activity by modulating inflammatory pathways.

Key Findings:

  • In vitro studies demonstrated that related compounds can inhibit TNFα release from stimulated cells.
  • Preclinical trials involving rodents showed a dose-dependent reduction in inflammatory markers following administration of similar compounds.

Antimicrobial Activity

Compounds containing thiazole rings have been reported to possess antimicrobial properties against various pathogens, including drug-resistant strains. The specific compound under discussion has not been extensively tested for antimicrobial activity; however, the structural similarities to known active compounds suggest potential effectiveness.

Case Studies:

  • Thiazole Derivatives Against Bacteria : A study on thiazole derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings indicate that thiazole-containing compounds can be developed as novel antimicrobial agents.
  • In Vitro Efficacy : Compounds structurally related to this compound were evaluated for their efficacy against Candida strains, showing significant antifungal activity.

Data Table: Biological Activity Summary

Activity Type Compound IC50/Effect Reference
Anti-inflammatorySimilar p38 MAPK/PDE4 inhibitorsIC50 values ranging from 1.5 μM to 5.8 μM for TNFα inhibition
AntimicrobialThiazole derivativesEffective against MRSA and VRE
AntifungalRelated thiazole compoundsSignificant activity against drug-resistant Candida strains

Q & A

Basic Research Questions

Q. What synthetic routes and optimization strategies are recommended for synthesizing this compound?

  • Methodology : A common approach involves refluxing intermediates (e.g., 2-chloroacetamide derivatives) with sodium acetate in ethanol, followed by recrystallization from ethanol-dioxane mixtures to yield pure crystals. For example, similar compounds achieved 85% yield under reflux conditions . Reaction optimization may include adjusting molar ratios, solvent polarity, and temperature gradients. Post-synthesis purification via column chromatography or HPLC is critical for analytical-grade purity.

Q. How is the crystal structure determined, and what structural features influence stability?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include hydrogen bonding networks (e.g., N–H···O interactions) and π-π stacking between aromatic moieties, which stabilize the lattice. For analogous acetamides, orthorhombic crystal systems with Z = 8 and specific unit cell dimensions (e.g., a = 7.32 Å, b = 10.25 Å) have been reported . Computational tools like DFT can validate experimental data and predict stability under varying conditions.

Q. What methods assess environmental persistence and degradation pathways?

  • Methodology : Environmental fate studies involve measuring partition coefficients (log P), hydrolysis rates, and photolytic degradation. For example, hydrolysis under neutral, acidic, and alkaline conditions (pH 4–9) at 25°C can identify degradation products via LC-MS. Biodegradation assays using OECD 301B protocols evaluate microbial breakdown. Long-term studies (e.g., 6–12 months) track bioaccumulation in model organisms .

Advanced Research Questions

Q. How to validate analytical methods for quantifying this compound in biological matrices?

  • Methodology : Develop a reverse-phase HPLC method with UV detection (λ = 230–280 nm) using a C18 column. Validate parameters per ICH guidelines:

  • Linearity : R² ≥ 0.999 over 1–100 µg/mL.
  • Precision : ≤2% RSD for intra-/inter-day assays.
  • Accuracy : 98–102% recovery in spiked samples.
  • LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively . Stability studies (e.g., freeze-thaw cycles) ensure robustness in storage.

Q. What experimental designs evaluate multi-level biological impacts (cellular to ecosystem)?

  • Methodology : Use hierarchical testing:

  • Cellular : Cytotoxicity assays (MTT, IC50) in human cell lines (e.g., HepG2).
  • Organismal : Acute/chronic toxicity in model species (Daphnia magna, zebrafish).
  • Ecosystem : Microcosm studies assessing nutrient cycling disruptions. A split-plot design with randomized blocks (e.g., trellis systems for plant studies) ensures statistical rigor . Multi-omics (transcriptomics, metabolomics) can link molecular mechanisms to ecological outcomes .

Q. How to design SAR studies for optimizing bioactivity in derivatives?

  • Methodology : Synthesize analogs by modifying the thiazole, pyridazine, or dichlorophenyl moieties. Test against target enzymes (e.g., kinases) using enzymatic inhibition assays. QSAR models correlate substituent electronic properties (Hammett σ) with activity. For example, replacing the 4-methyl group in the thiazole ring with electron-withdrawing groups (e.g., -NO₂) may enhance binding affinity . Molecular docking (AutoDock Vina) predicts binding modes to guide synthesis.

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